5-(Chloromethyl)-2,4-dimethoxypyridine
Description
Properties
IUPAC Name |
5-(chloromethyl)-2,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHMZLQWSYQHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857432 | |
| Record name | 5-(Chloromethyl)-2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211584-99-4 | |
| Record name | 5-(Chloromethyl)-2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(CHLOROMETHYL)-2,4-DIMETHOXYPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,4-dimethoxypyridine typically involves the chloromethylation of 2,4-dimethoxypyridine. One common method includes the reaction of 2,4-dimethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂). The reaction proceeds under acidic conditions, promoting the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,4-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-(Chloromethyl)-2,4-dimethoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,4-dimethoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is harnessed in drug development to create compounds that can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Chemical Identity
Key Features
- The chloromethyl group (-CH₂Cl) at the 5-position is highly reactive, enabling nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis .
- The two methoxy (-OCH₃) groups at the 2- and 4-positions enhance electron density on the pyridine ring, influencing regioselectivity in reactions .
Comparison with Structurally Similar Compounds
5-(Chloromethyl)-2-methoxypyridine
5-(Chloromethyl)-2-(difluoromethoxy)pyridine
5-(Dimethoxymethyl)-2,3-dimethoxypyridine
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
5-(Chloromethyl)-2,4-dimethylthiazole
- CAS Number : 176691623-88-7
- Molecular Formula : C₆H₇ClN₂S
- Key Differences :
- Applications: Potential use in corrosion inhibitors or heterocyclic drug scaffolds .
Comparative Analysis Table
Biological Activity
5-(Chloromethyl)-2,4-dimethoxypyridine (CAS No. 1211584-99-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two methoxy groups and a chloromethyl group. Its molecular formula is with a molecular weight of approximately 187.62 g/mol. The presence of the chloromethyl group is significant as it can participate in nucleophilic substitution reactions, potentially enhancing the compound's reactivity towards biological targets.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby altering their function. Additionally, the methoxy groups can engage in hydrogen bonding and hydrophobic interactions, influencing the compound's affinity for specific biological targets.
Antimicrobial Activity
Research indicates that derivatives of 2,4-dimethoxypyridine compounds exhibit significant antimicrobial properties. The chloromethyl substitution enhances the overall efficacy against various bacterial strains. For instance:
- Study Findings : A study demonstrated that compounds similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation through apoptosis induction.
- Case Study : A recent investigation into pyridine derivatives indicated that this compound exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
